2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-2-13-8-10-14(11-9-13)16-12-24-19(21-16)22-18(23)17(20)15-6-4-3-5-7-15/h3-12,17H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJIUMVBUCJFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenylacetamide Moiety: The phenylacetamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Chlorination: The chloro substituent is introduced via chlorination reactions, typically using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Chemical Reactions Involving Thiazole Derivatives
Thiazole derivatives are versatile compounds that can undergo a variety of chemical reactions, including:
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Nucleophilic Substitution : Thiazoles can undergo nucleophilic substitution reactions, especially at the 2-position, which is relatively reactive .
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Electrophilic Aromatic Substitution : Although less common due to the electron-withdrawing nature of the thiazole ring, electrophilic aromatic substitution can occur under specific conditions.
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Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are often used to introduce aryl groups onto thiazole rings.
Spectroscopic Analysis
Spectroscopic techniques are essential for characterizing the structure and purity of synthesized compounds. For thiazole derivatives like 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, common analytical methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to determine the molecular structure by analyzing proton and carbon environments .
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Infrared (IR) Spectroscopy : IR helps identify functional groups, such as the carbonyl group in acetamides, which typically shows a strong absorption band around 1650-1700 cm⁻¹ .
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation patterns of the compound .
Data Table: Spectroscopic Data for Similar Thiazole Derivatives
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide | Not specified | Not specified | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | 356.9 (M⁺) |
| N-(4-Chlorophenyl)-2-((3-cyano-6-phenylpyridin-2-yl)thio)acetamide | 3364 (NH), 2214 (CN), 1658 (CO) | 7.33 (d, 2H), 7.35–7.65 (m, 5H), 7.84 (s, 1H), 8.10 (d, 2H), 10.55 (s, 1H) | 20.0, 35.0, 104.6, 115.1, 117.2, 120.5, 126.8, 127.3, 128.4, 128.9, 130.5, 136.5, 138.0, 153.5, 157.7, 160.9, 166.0 | 393 (M⁺) |
Note : Specific spectroscopic data for this compound are not widely available, so data from similar compounds are provided for reference.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.9 g/mol
- CAS Number : 565166-64-5
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloro substituent and a phenylacetamide moiety enhances its pharmacological profile.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, derivatives with similar structures have demonstrated significant activity against pancreatic cancer cells, suggesting that this compound may share similar mechanisms of action .
Target Identification and Mechanism of Action
Research utilizing computational tools has identified potential targets for thiazole derivatives, including cannabinoid receptors and specific proteases. These insights are crucial for understanding the mechanisms through which this compound may exert its effects on cellular proliferation .
Antioxidant Properties
Thiazole derivatives have also been investigated for their antioxidant capabilities. Studies indicate that modifications in the structure can lead to enhanced antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases . This aspect opens avenues for exploring the compound's potential in formulations aimed at combating oxidative damage.
Antimicrobial Activity
The compound's structural similarity to other thiazole-based antimicrobials suggests it may possess antimicrobial properties as well. Preliminary evaluations indicate that thiazole derivatives can exhibit significant antimicrobial activity against various pathogens, warranting further investigation into the specific effects of this compound .
Table 1: Summary of Biological Activities
Detailed Case Study: Antiproliferative Effects
A study published in Pharmaceuticals examined a series of phenylacetamide derivatives and identified one compound (referred to as derivative 4l) that exhibited superior antiproliferative effects compared to others in the series. The study indicated that combining this derivative with gemcitabine produced enhanced effects on pancreatic cancer cells while maintaining safety profiles in normal cells . This suggests that similar compounds like this compound could be evaluated for their potential synergistic effects in cancer treatment.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring and phenylacetamide moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The primary structural variations among analogs involve substituents on the phenyl ring attached to the thiazole core. These modifications influence electronic properties, lipophilicity, and bioactivity.
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Effects
- Fluoro and Chloro Substituents : Electron-withdrawing groups (e.g., in CAS 83558-09-2 and 6125-31-1) increase electrophilicity, which may enhance binding to electron-rich biological targets but reduce solubility .
- Methoxy Group (CAS 568543-94-2) : Improves water solubility due to polarity but may reduce bioavailability in hydrophobic environments .
Solubility and Physicochemical Properties
- Methoxy Analog (CAS 568543-94-2) : Likely higher aqueous solubility than the ethyl-substituted compound due to polarity .
Biological Activity
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a thiazole ring, a chloro group, and an ethylphenyl substituent. Its molecular formula is with a molecular weight of 356.87 g/mol. The synthesis typically involves the reaction of 4-ethylphenylamine with 2-chloropropanoyl chloride in the presence of a base like triethylamine, leading to the formation of the thiazole ring through cyclization .
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with similar structures displayed significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to high lipophilicity, which facilitates cell membrane penetration .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Less Effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
This table summarizes the comparative antimicrobial efficacy of similar compounds based on their structural variations.
Anticancer Properties
Recent studies have explored the anticancer potential of thiazole derivatives, including those related to this compound. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity Evaluation
In vitro studies demonstrated that derivatives with thiazole rings exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The thiazole ring enhances binding affinity due to its ability to form hydrogen bonds with biological targets. This characteristic is critical for its antimicrobial and anticancer effects .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-4-(4-ethylphenyl)thiazole with 2-chloro-2-phenylacetyl chloride in the presence of a base like triethylamine (TEA) in anhydrous dioxane . Key parameters include:
- Temperature : Maintained at 20–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
- Purification : Crude products are recrystallized from ethanol-DMF mixtures to achieve >95% purity . Yield optimization often requires stoichiometric control of reagents (e.g., 1:1 molar ratio of amine to acyl chloride) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
- 1H-NMR : Peaks for aromatic protons (δ 7.25–7.36 ppm), methylene groups (δ 4.11–4.23 ppm), and NH (δ ~12.15 ppm) confirm backbone connectivity .
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S, Cl within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves torsional angles (e.g., 61.8° between thiazole and phenyl rings) and hydrogen-bonding networks (e.g., R₂²(8) motifs) .
Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Protein synthesis inhibition : Assessed via radiolabeled amino acid incorporation assays to identify ribosomal targeting .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like dimerization or hydrolysis?
- Solvent systems : Use toluene:water (8:2) biphasic mixtures to isolate reactive intermediates and reduce hydrolysis .
- Catalytic additives : Triethylamine (TEA) scavenges HCl, preventing protonation of the nucleophilic amine .
- Reaction monitoring : TLC with hexane:ethyl acetate (9:1) tracks progress; premature quenching avoids over-reaction .
Q. What strategies resolve discrepancies in crystallographic data, such as twinning or weak diffraction?
- Data collection : High-resolution datasets (≤1.0 Å) improve model accuracy. Use synchrotron sources for weak scatterers .
- Software tools : SHELXL refines hydrogen positions via riding models, while ORTEP-3 visualizes thermal ellipsoids to detect disorder .
- Twinned crystals : Apply twin law matrices (e.g., two-domain inversion) in refinement protocols .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-ethylphenyl substituent in antitumor activity?
- Analog synthesis : Replace the 4-ethyl group with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -Ph) substituents to probe steric/electronic effects .
- Biological assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent properties with cytotoxicity .
Q. How should conflicting reports on antibacterial potency across studies be systematically addressed?
- Standardized protocols : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size (1×10⁵ CFU/mL), and solvent (DMSO ≤1% v/v) .
- Compound purity : Validate via HPLC (≥98%) to exclude impurities affecting bioactivity .
- Mechanistic studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. What mechanistic insights support the amide bond formation step in the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
